Crizotinib

Vue d'ensemble

Description

Le Crizotinib est un inhibiteur de la tyrosine kinase réceptrice principalement utilisé pour le traitement du cancer du poumon non à petites cellules (CPNPC) métastatique positif pour les réarrangements de la kinase du lymphome anaplasique (ALK) ou de ROS1 . C'était le premier médicament approuvé pour cette mutation génétique spécifique dans le CPNPC et il a démontré une efficacité significative dans le traitement des tumeurs ALK-positives .

Applications De Recherche Scientifique

Crizotinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is extensively used in cancer research to study its effects on ALK-positive and ROS1-positive tumors . Additionally, this compound has shown promise in overcoming chemoresistance in various cancers, making it a valuable tool in oncology research .

Mécanisme D'action

Target of Action

Crizotinib is a receptor tyrosine kinase inhibitor primarily targeting the anaplastic lymphoma kinase (ALK), ROS1, and the c-Met/Hepatocyte Growth Factor Receptor (HGFR) tyrosine kinases . These kinases play crucial roles in cell growth and survival, and their dysregulation can lead to the development of cancer .

Mode of Action

This compound works by competitively binding within the ATP-binding pocket of its target kinases, thereby inhibiting their activity . In the case of non-small cell lung cancer (NSCLC) tumors with EML4-ALK rearrangements, this compound inhibits the kinase activity of the fusion protein, effectively suppressing the constitutive signaling that drives the malignant phenotype .

Biochemical Pathways

This compound’s inhibition of ALK, ROS1, and c-Met disrupts several downstream signaling pathways involved in cell proliferation, survival, and angiogenesis . For instance, it has been reported that this compound can induce apoptosis via the mitochondrial pathway, characterized by a decrease in the Bcl2/Bax ratio, dissipation of the mitochondrial membrane potential, and an increase in apoptotic markers .

Pharmacokinetics

This compound exhibits a bioavailability of 43% and is primarily metabolized in the liver by CYP3A4/5 . It has a mean apparent plasma terminal half-life of 42 hours following single doses . Factors such as Asian race, female sex, body weight, creatinine clearance, and total bilirubin levels can influence this compound’s pharmacokinetic parameters .

Result of Action

This compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It has been shown to reduce the viability of cancer cells, abolish colony formation, and lead to a loss of cells bearing specific markers . Additionally, it has been found to stimulate immunogenic cell death, enhancing the therapeutic efficacy of other treatments .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been found to possess antimicrobial efficacy against Gram-positive bacteria, suggesting that microbial composition could potentially influence its action . Furthermore, the presence of drug-resistant mutations can impact the effectiveness of this compound .

Analyse Biochimique

Biochemical Properties

Crizotinib inhibits the c-Met/Hepatocyte growth factor receptor (HGFR) tyrosine kinase, which is involved in the oncogenesis of a number of other histological forms of malignant neoplasms . It also acts as an ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) inhibitor .

Cellular Effects

This compound has been shown to inhibit the proliferation of cell lines in a concentration-dependent manner . It significantly increases the number of apoptotic cells compared with the control group . In addition, this compound treatment has been shown to trigger immunogenic cell death (ICD) in cancer cells lacking the intended ALK/ROS1 mutations .

Molecular Mechanism

This compound has an aminopyridine structure, and functions as a protein kinase inhibitor by competitive binding within the ATP-binding pocket of target kinases . About 4% of patients with non-small cell lung carcinoma have a chromosomal rearrangement that generates a fusion gene between EML4 (‘echinoderm microtubule-associated protein-like 4’) and ALK (‘anaplastic lymphoma kinase’), which results in constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype . The kinase activity of the fusion protein is inhibited by this compound .

Temporal Effects in Laboratory Settings

This compound has been shown to reverse multidrug resistance by inhibiting ABCB1 transport function, without altering ABCB1 expression levels or affecting the Akt and ERK1/2 signaling pathways . The mean apparent plasma terminal half-life of this compound was 42 hours following single doses of this compound in patients .

Dosage Effects in Animal Models

Our study demonstrates that ®-Crizotinib, a frontline therapy for lung cancer, predisposes to and exacerbates pulmonary arterial hypertension in animal models . Our findings suggest that caution and regular follow-up should be exercised in lung cancer patients treated with the compound .

Metabolic Pathways

This compound is mainly metabolized in the liver by CYP3A4 and CYP3A5, and undergoes an O-dealkylation, with subsequent phase 2 conjugation . Non-metabolic elimination, such as biliary excretion, cannot be excluded .

Transport and Distribution

This compound, ceritinib, and brigatinib are substrates for the adenosine triphosphate binding-cassette transporter B1, whereas alectinib is not . The different substrate specificities of the transporters play a key role in superior blood–brain barrier penetration by alectinib than by this compound and ceritinib .

Subcellular Localization

The function of NHERF1 to influence this compound sensitivity was depending on its subcellular distribution in cytosol instead of its nucleus localized form . Ectopically overexpressed NHERF1 could be a functional protein for consideration to suppress lung cancers .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Crizotinib implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Une méthode implique la réaction de la 4-(3-(5-fluoro-6-nitropyridine-3-yl)-1H-pyrazole-1-yl)pipéridine N-protégée avec un intermédiaire chiral pour obtenir un intermédiaire chiral clé. Cet intermédiaire est ensuite réduit et déprotégé pour donner le this compound . Les conditions de réaction sont généralement douces et le processus est conçu pour une production à grande échelle .

Méthodes de production industrielle : La production industrielle du this compound implique souvent la préparation de capsules. Une méthode courante comprend le mélange de this compound avec de l'amidon prégélatinisé, de l'amidon de carboxyméthylsodium, de l'aérosil et du stéarate de magnésium. Ce mélange est ensuite encapsulé pour améliorer le taux de dissolution et la biodisponibilité du médicament .

Analyse Des Réactions Chimiques

Types de réactions : Le Crizotinib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il est connu pour inhiber la phosphorylation d'ALK, de ROS1 et de c-Met, qui sont cruciales pour son activité antitumorale .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du this compound comprennent le tert-butylate de potassium et la diméthylformamide (DMF). Les réactions sont généralement effectuées sous reflux pour assurer la conversion complète des matières premières .

Principaux produits formés : Le principal produit formé à partir de ces réactions est le this compound lui-même, qui est ensuite formulé en capsule pour l'administration orale .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Il est largement utilisé dans la recherche sur le cancer pour étudier ses effets sur les tumeurs ALK-positives et ROS1-positives . De plus, le this compound s'est avéré prometteur pour surmonter la chimiorésistance dans divers cancers, ce qui en fait un outil précieux dans la recherche oncologique .

Mécanisme d'action

Le this compound fonctionne comme un inhibiteur de la protéine kinase en se liant de manière compétitive dans la poche de liaison à l'ATP des kinases cibles . Il inhibe l'activité kinase de la protéine de fusion EML4-ALK, qui est responsable du phénotype malin dans certains types de CPNPC . En bloquant cette activité, le this compound arrête efficacement la croissance et la prolifération des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires : Plusieurs autres inhibiteurs d'ALK sont utilisés dans le traitement du CPNPC ALK-positif, notamment l'Alectinib, le Céritinib, le Brigatinib et le Lorlatinib .

Unicité : Le Crizotinib a été le premier inhibiteur d'ALK approuvé pour un usage clinique et a ouvert la voie au développement d'inhibiteurs d'ALK de deuxième et troisième génération . Alors que les inhibiteurs plus récents comme l'Alectinib et le Lorlatinib ont démontré des profils d'efficacité et de sécurité améliorés, le this compound reste une pierre angulaire dans le traitement du CPNPC ALK-positif en raison de son rôle pionnier et des avantages cliniques établis .

Propriétés

IUPAC Name |

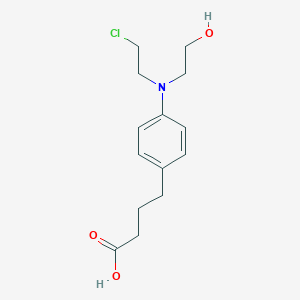

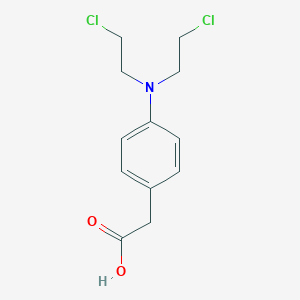

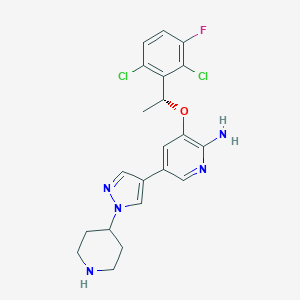

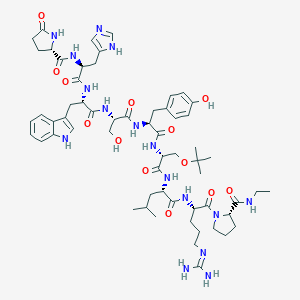

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIFNKAUNYNJU-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701009329 | |

| Record name | Crizotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Crizotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Crizotinib is a tyrosine kinase receptor inhibitor that targets anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1 (c-ros), and Recepteur d'Origine Nantais (RON). When activated, ALK inhibits apoptosis and promotes cell proliferation, and ALK-gene translocations can lead to the expression of oncogenic fusion proteins. A small portion of non-small cell lung cancer (NSCLC) patients have ALK-positive tumors. Most of these cases are characterized by the fusion of ALK with the chimeric protein echinoderm microtubule-associated protein-like 4 (EML4), resulting in increased kinase activity. Crizotinib inhibits ALK by inhibiting its phosphorylation and creating an inactive protein conformation. This ultimately lowers the proliferation of cells carrying this genetic mutation and tumour survivability. _In vitro_ assays on tumor cell lines demonstrated that crizotinib inhibits ALK, ROS1, and c-Met phosphorylation in a concentration-dependent manner. _In vivo_ studies in mice with tumor xenografts that expressed EML4- or nucleophosmin (NPM)-ALK fusion proteins or c-Met showed that crizotinib has antitumor activity. | |

| Record name | Crizotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

877399-52-5 | |

| Record name | Crizotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877399-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crizotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877399525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crizotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crizotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRIZOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53AH36668S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Crizotinib?

A: this compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs) []. Specifically, it targets anaplastic lymphoma kinase (ALK) and mesenchymal epithelial transition factor (MET), also known as hepatocyte growth factor receptor (HGFR) []. By binding to the ATP-binding site of these kinases, this compound prevents their phosphorylation and activation, thus blocking downstream signaling pathways involved in tumor cell growth and survival [].

Q2: What are the key downstream effects of this compound's inhibition of ALK and MET?

A2: this compound's inhibition of ALK and MET leads to a cascade of downstream effects that ultimately suppress tumor growth and survival. These include:

- Reduced Cellular Proliferation: By inhibiting ALK and MET, this compound disrupts signaling cascades crucial for cell cycle progression, effectively slowing down or halting tumor cell proliferation [].

- Induction of Apoptosis: this compound can tip the balance within the cell towards programmed cell death (apoptosis) by affecting the expression of pro-apoptotic proteins like PUMA and Bim [].

- Inhibition of Metastasis: ALK and MET are implicated in processes that allow cancer cells to invade surrounding tissues and spread to distant sites. By inhibiting these kinases, this compound potentially impedes tumor metastasis [].

- Decreased Angiogenesis: There is evidence that this compound may reduce the formation of new blood vessels that tumors need to grow, further limiting their development [].

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound. For detailed structural information, please refer to drug databases or publications specifically addressing the chemical characterization of this compound.

Q4: Does this compound possess any catalytic properties itself?

A4: No, this compound is not known to possess catalytic properties. Its mechanism of action relies on inhibiting the catalytic activity of its target kinases, ALK and MET, rather than acting as a catalyst itself.

Q5: Have computational methods been used to study this compound resistance?

A: Yes, computational methods like adaptive biasing force (ABF) simulations and free energy calculations have been employed to understand the resistance mechanisms of this compound []. These studies helped to elucidate how mutations in the ALK kinase domain (e.g., L1152R, G1202R, and S1206Y) can weaken this compound's binding affinity, leading to drug resistance [].

Q6: How do structural modifications of this compound affect its activity?

A: Although the provided research does not detail specific structural modifications of this compound, it highlights the significance of the ALK kinase domain in drug resistance. Mutations within this domain can alter this compound's binding affinity and, consequently, its efficacy []. This underscores the importance of structure-activity relationship (SAR) studies in developing next-generation ALK inhibitors that can overcome such resistance mechanisms [, ].

Q7: What are the known mechanisms of resistance to this compound in ALK-positive NSCLC?

A7: Several mechanisms of acquired resistance to this compound have been identified in ALK-positive NSCLC. These include:

- Secondary mutations within the ALK kinase domain: These mutations, such as L1196M and G2032R, can alter the binding site of this compound, rendering it less effective [, , ].

- ALK gene amplification: Increased copies of the ALK fusion gene can lead to an overproduction of the target protein, diluting the inhibitory effect of this compound [, ].

- Activation of alternative bypass signaling pathways: Cancer cells can circumvent ALK inhibition by activating other signaling pathways that promote survival and proliferation, such as EGFR signaling [, ].

- Tumor heterogeneity: Different subpopulations of tumor cells may harbor varying sensitivities to this compound, allowing resistant clones to emerge under selective pressure [].

Q8: Is there cross-resistance between this compound and other ALK inhibitors?

A: Yes, cross-resistance can occur. For example, the ALK G1202R mutation has been associated with resistance to this compound, ceritinib, and alectinib []. This highlights the need for next-generation inhibitors with distinct binding profiles to overcome a broader range of resistance mechanisms [].

Q9: Is there a correlation between this compound plasma concentration and its efficacy?

A: Research suggests a potential link between minimum plasma concentration (Cmin) of this compound and its efficacy []. Patients with Cmin above a proposed threshold of 235 ng/mL tended to have longer progression-free survival (PFS) compared to those below this threshold []. These findings support the potential utility of therapeutic drug monitoring to optimize this compound treatment [].

Q10: Has this compound demonstrated efficacy in preclinical models of ALK-positive cancers?

A10: Yes, this compound has shown substantial preclinical activity against ALK-positive cancers in various models, including:

- Cell lines: this compound effectively inhibits the growth and survival of ALK-positive cell lines derived from various cancer types, including NSCLC, anaplastic large cell lymphoma (ALCL), and others [, ].

- Xenograft models: In vivo studies using mice implanted with human tumor cells have demonstrated that this compound can significantly shrink tumors and prolong survival [, ].

- Orthotopic brain models: this compound has shown efficacy in preclinical models of brain metastases, suggesting potential for treating central nervous system (CNS) involvement [].

Q11: What is the role of PUMA in this compound-induced apoptosis in colon cancer cells?

A: Research has identified PUMA, a pro-apoptotic protein, as a crucial mediator of this compound-induced apoptosis in colon cancer cells []. This compound treatment leads to PUMA upregulation, which in turn triggers apoptosis []. Notably, PUMA deficiency diminishes the apoptotic response and therapeutic effectiveness of this compound in colon cancer models [], highlighting PUMA's importance in this context.

Q12: What analytical techniques are employed to quantify this compound in biological samples?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method for the sensitive and specific quantification of this compound in biological samples, such as plasma and tissues []. This technique enables researchers to accurately measure drug concentrations for pharmacokinetic studies and therapeutic drug monitoring [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)

![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)

![10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193285.png)